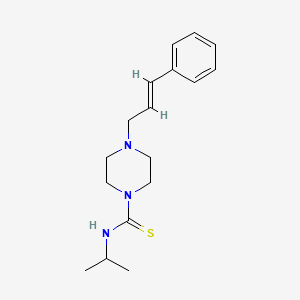

N-isopropyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-isopropyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and similar compounds involves multiple steps, including cyclization, treatment with isoamylnitrite and diiodomethane in the presence of copper iodide, and subsequent reactions with various substituted arylisocyanates and arylisothiocyanates. The chemical structures of synthesized compounds are confirmed using LC-MS, 1H, 13C NMR, IR, and mass spectra along with elemental analysis (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

The molecular structure of similar synthesized compounds is meticulously analyzed through spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and single crystal XRD data. This analysis provides a detailed insight into the compound's crystalline form, molecular geometry, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interaction with different reagents and conditions that lead to the formation of new derivatives with potential biological activities. The reaction pathways and mechanisms offer insights into the compound's chemical properties and reactivity profile. For instance, the synthesis process itself involves reactions that signify the compound's ability to undergo transformations under specific conditions, leading to products with antimicrobial activities (Babu, Srinivasulu, & Kotakadi, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities

The synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including reactions with cyclic secondary amines and aromatic aldehydes, has been explored for their potent in vitro antimicrobial activity against strains of pathogenic Gram-positive and Gram-negative bacteria and yeast-like fungus Candida albicans. Some compounds exhibited significant antibacterial activity, and one specific compound showed a notable reduction in serum glucose levels in diabetic rats, suggesting potential applications in antimicrobial and hypoglycemic treatments (Al-Abdullah et al., 2015).

Antiviral and Antimicrobial Activities

A series of urea and thiourea derivatives of piperazine, doped with Febuxostat, was synthesized and evaluated for antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activities. The findings indicated that certain derivatives exhibited promising antiviral and antimicrobial activities, opening avenues for the development of new therapeutic agents (Reddy et al., 2013).

Pharmacological Evaluation

Depression and Anxiety Treatment

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. The study suggested significant potential in treating depression and anxiety, highlighting the therapeutic promise of such derivatives (Kumar et al., 2017).

Antimicrobial Activity of Piperazine Derivatives

The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was carried out, showing potential antimicrobial activity against various bacterial and fungal strains. This indicates the significant role these compounds could play in developing new antimicrobial agents (Babu et al., 2015).

Eigenschaften

IUPAC Name |

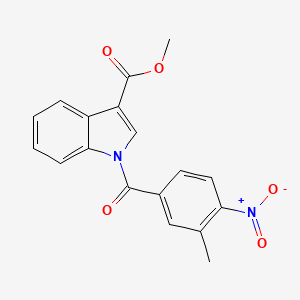

4-[(E)-3-phenylprop-2-enyl]-N-propan-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3S/c1-15(2)18-17(21)20-13-11-19(12-14-20)10-6-9-16-7-4-3-5-8-16/h3-9,15H,10-14H2,1-2H3,(H,18,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWPTDJZVLXPL-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E)-3-phenylprop-2-en-1-yl]-N-(propan-2-yl)piperazine-1-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)